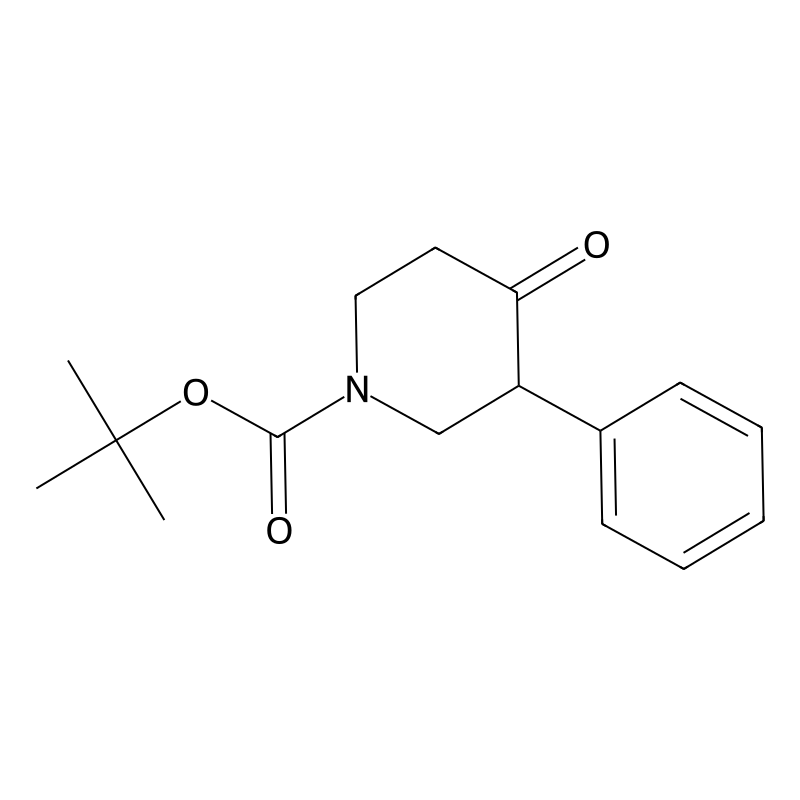Tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate is a chemical compound characterized by its molecular formula and a molecular weight of approximately 275.34 g/mol. This compound features a piperidine ring, which is a six-membered ring containing one nitrogen atom. The tert-butyl group is attached to the nitrogen, while the carboxylate functional group is located at the 1-position of the piperidine. The presence of the phenyl group at the 3-position and the keto group at the 4-position contributes to its unique chemical properties and potential biological activities .
- Nucleophilic substitution: The carboxylate group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
- Reduction: The keto group may be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
- Condensation reactions: This compound can react with various amines or alcohols, forming new compounds through condensation.
These reactions are significant for synthesizing derivatives that may exhibit enhanced biological activities or altered physical properties .
Research indicates that tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate exhibits notable biological activity, particularly in pharmacological contexts. Preliminary studies suggest potential applications in:
- Antidepressant activity: Some derivatives of piperidine compounds have shown promise in treating depression.
- Analgesic effects: The compound may possess pain-relieving properties, making it a candidate for further investigation in pain management therapies.
- Antimicrobial properties: There is emerging evidence that piperidine derivatives can exhibit antimicrobial activities against various pathogens .
The synthesis of tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate typically involves multi-step organic synthesis techniques. Common methods include:
- Formation of the piperidine ring: Starting from appropriate precursors, a piperidine ring can be formed through cyclization reactions.
- Introduction of functional groups: Subsequent steps involve introducing the tert-butyl and phenyl groups through alkylation and arylation processes.
- Oxidation: The introduction of the keto group can be achieved via oxidation methods, such as using oxidizing agents like chromium trioxide or potassium permanganate .
Tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate has potential applications in various fields:
- Pharmaceutical development: Due to its biological activities, it may serve as a lead compound for developing new drugs targeting neurological disorders or pain management.
- Chemical research: This compound can be used as a building block in organic synthesis to create more complex molecules.
Interaction studies involving tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate focus on its binding affinity with biological targets such as receptors and enzymes. Initial studies suggest that it may interact with neurotransmitter systems, potentially influencing serotonin and dopamine pathways, which are crucial in mood regulation and pain perception .
Several compounds share structural similarities with tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Tert-butyl 3-oxo-4-(trifluoromethyl)phenylpiperidine-1-carboxylate | Contains trifluoromethyl group, potential for enhanced lipophilicity | |
| Tert-butyl 4-oxo-2-phenylpiperidine-1-carboxylate | Variation in position of phenyl group affects reactivity | |
| N-Methylpiperidine | Simplified structure; lacks functional groups but shares core piperidine structure |
These compounds differ primarily in their substituents and positions on the piperidine ring, which significantly influence their chemical behavior and biological activity .







